3-(1,3-苯并二氧唑-5-基甲基)-6-氯-5,7-二甲基-3,4-二氢-2H-1,3-苯并恶嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzoxazine derivatives, including compounds similar to the one , typically involves catalytic oxidative aminocarbonylation reactions. For instance, a synthesis pathway for 2,3-dihydrobenzo[1,4]dioxine and 3,4-dihydro-2H-benzo[1,4]oxazine derivatives has been developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines. This method demonstrates significant stereoselectivity, with Z isomers being preferentially or exclusively formed, and the configuration around the double bond of major stereoisomers established via X-ray diffraction analysis (Gabriele et al., 2006).

Molecular Structure Analysis

Molecular structure analysis of benzoxazine derivatives reveals that these compounds can exhibit various molecular conformations, which are essential for their chemical properties and interactions. For example, studies on closely related benzoxazine derivatives have shown that despite similar molecular structures, differences in intermolecular interactions can occur due to variations in substituents (Mahesha et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of benzoxazine derivatives, including our compound of interest, is influenced by their molecular structure. Benzoxazine compounds can undergo various chemical reactions, leading to a wide range of derivatives with potential applications in different fields. For instance, novel synthesis routes have been developed for benzoxazine monomers and oligomers, indicating the versatility of these compounds in chemical synthesis (Brunovska et al., 1999).

Physical Properties Analysis

The physical properties of benzoxazine derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. These properties are determined by the compound's molecular structure and functional groups. Research on novel dihydro-benzoxazine derivatives derived from furfurylamine has shed light on their crystal structures, photophysical properties, and computational aspects, highlighting the influence of chemical functionalities on these properties (Wattanathana et al., 2021).

Chemical Properties Analysis

The chemical properties of benzoxazine derivatives, such as reactivity towards nucleophiles, electrophiles, and their potential as intermediates in organic synthesis, are of significant interest. Studies have focused on the synthesis and characterization of organotin(IV) derivatives of benzoxazine compounds, demonstrating their biological activities and potential applications in medicinal chemistry (Shaheen et al., 2018).

科学研究应用

代谢途径

该化合物参与新型抗抑郁药的代谢途径,如 Lu AA21004。它在肝脏中进行氧化代谢,其中各种酶催化其转化为多种代谢物 (Hvenegaard 等人,2012)。

合成与表征

4-(苯并[d][1,3]二氧唑-5-基甲基)哌嗪-1-碳二硫代酸酯的有机锡(IV)衍生物对卵巢癌细胞表现出显着的抗菌、抗真菌和细胞毒活性 (Shaheen 等人,2018)。

化学合成技术

2,3-二氢苯并[1,4]二氧杂环和 3,4-二氢-2H-苯并[1,4]恶嗪衍生物的合成技术提供了对化学官能团及其对晶体结构和电化学性质的影响的见解 (Gabriele 等人,2006)。

抗分枝杆菌剂

含有硫代氧基的苯并恶嗪衍生物对各种分枝杆菌菌株显示出有希望的抗分枝杆菌活性,表明在治疗分枝杆菌感染中具有潜在的治疗应用 (Waisser 等人,2010)。

杀虫应用

N'-苯甲酰-N-(叔丁基)苯甲酰肼的苯并杂环类似物,包括苯并恶嗪衍生物,已被合成并测试其杀虫活性,显示出对常见害虫的有效性 (Sawada 等人,2003)。

环境应用

苯并恶嗪酮介导的三嗪降解研究表明在解决环境污染问题(如土壤和水污染)中具有潜在的应用 (Willett 等人,2016)。

作用机制

安全和危害

未来方向

属性

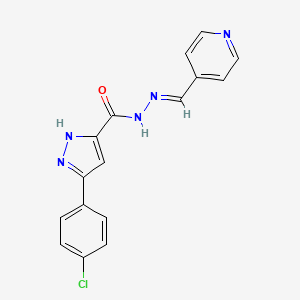

IUPAC Name |

3-(1,3-benzodioxol-5-ylmethyl)-6-chloro-5,7-dimethyl-2,4-dihydro-1,3-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNO3/c1-11-5-16-14(12(2)18(11)19)8-20(9-21-16)7-13-3-4-15-17(6-13)23-10-22-15/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIZMAOBQIRWST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CN(CO2)CC3=CC4=C(C=C3)OCO4)C(=C1Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Benzo[e][1,3]oxazine, 3-benzo[1,3]dioxol-5-ylmethyl-6-chloro-5,7-dimethyl-3,4-dihydro- | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5537105.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5537107.png)

![2,2-dimethyl-N-(4-{[6-methyl-2-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)propanamide](/img/structure/B5537123.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)

![N-[(2-chloro-3-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5537143.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

![2-ethyl-8-{[4-(trifluoromethyl)phenyl]acetyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5537168.png)

![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)

![3-[(2-ethyl-1,3-thiazol-4-yl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione](/img/structure/B5537179.png)

![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)

![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)